molecular formula C23H26N4O6S B3007142 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 921140-34-3

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B3007142
CAS No.: 921140-34-3
M. Wt: 486.54
InChI Key: FWECIQZJCXBPJA-UHFFFAOYSA-N
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Description

This compound (CAS: 921140-34-3) is a sulfonylbenzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a 4-methylpiperidinyl sulfonyl moiety at position 4 of the benzamide ring. Its molecular formula is C₂₃H₂₆N₄O₆S, with a molecular weight of 486.5407 g/mol . The 4-methylpiperidinyl sulfonyl group may improve solubility and target binding through hydrogen bonding or steric interactions .

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-15-10-12-27(13-11-15)34(29,30)18-7-4-16(5-8-18)21(28)24-23-26-25-22(33-23)17-6-9-19(31-2)20(14-17)32-3/h4-9,14-15H,10-13H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWECIQZJCXBPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a novel compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology.

Chemical Structure

The compound features a complex structure characterized by:

  • Oxadiazole Ring : A five-membered heterocyclic ring containing nitrogen and oxygen.
  • Dimethoxyphenyl Group : Enhances lipophilicity and biological activity.
  • Piperidine Moiety : Imparts additional pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known to exhibit:

  • Anticancer Activity : It may inhibit cell proliferation by targeting specific kinases involved in cancer signaling pathways.
  • Anti-inflammatory Properties : The compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Biological Activity Overview

Research indicates that compounds with oxadiazole structures can exhibit a range of biological activities. Below is a summary of the biological activities associated with this compound:

Biological Activity Description References
AnticancerInhibits cancer cell growth by targeting kinases.
Anti-inflammatoryReduces inflammation through cytokine modulation.
AntimicrobialExhibits activity against various pathogens.

1. Anticancer Properties

A study investigated the effects of the compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast and lung cancer cells. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53, suggesting a role in cell cycle arrest and apoptosis induction.

2. Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential use in treating inflammatory diseases.

3. Antimicrobial Activity

Research showed that derivatives of oxadiazoles possess antimicrobial properties. In particular, this compound exhibited activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / CAS / Key Features Molecular Formula Molecular Weight (g/mol) Key Structural Variations Potential Implications
Target Compound (921140-34-3) C₂₃H₂₆N₄O₆S 486.54 3,4-Dimethoxyphenyl; 4-methylpiperidinyl sulfonyl Enhanced electron density; improved solubility
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-... (905677-36-3) C₂₃H₂₄N₄O₆S 484.53 Benzodioxin replaces dimethoxyphenyl Increased rigidity; altered metabolic stability
4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-... (442881-09-6) C₂₀H₂₂N₄O₅S 442.88 4-Methoxyphenyl; diethylsulfamoyl Reduced steric bulk; lower logP
N-[5-(2-Methoxyphenyl)-... (Unspecified CAS) C₂₂H₂₄N₄O₅S 468.51 2-Methoxyphenyl substitution Steric hindrance; altered binding affinity
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-... (533869-83-9) C₂₂H₂₈N₄O₅S 476.55 3-Methoxyphenyl; dipropylsulfamoyl Increased lipophilicity; prolonged half-life
N-[4-(Thioacetyl-linked)-... (3205691) C₂₀H₁₉N₃O₅S 413.45 Thioacetyl linker; acetamide group Higher reactivity; potential toxicity concerns

Structural and Functional Analysis

  • Core Modifications :
    • The 1,3,4-oxadiazole ring is conserved across all analogs, suggesting its critical role in maintaining structural integrity and bioactivity .
    • Substituent Position Effects :
  • The 3,4-dimethoxyphenyl group in the target compound provides dual methoxy substitutions, enhancing electron-donating capacity compared to mono-methoxy (e.g., 4-methoxyphenyl in ) or ortho-methoxy (e.g., 2-methoxyphenyl in ) analogs. This may improve interactions with hydrophobic enzyme pockets or DNA bases .
  • Pharmacokinetic Considerations :

    • Lipophilicity : The dipropylsulfamoyl analog has the highest predicted logP due to longer alkyl chains, while the target compound’s piperidinyl group balances lipophilicity and polarity .
    • Metabolic Stability : The benzodioxin-containing analog may exhibit greater resistance to oxidative metabolism than the dimethoxyphenyl derivative .
  • Synthetic Pathways :

    • The target compound likely follows a synthesis route similar to derivatives in , involving:

Conversion of 3,4-dimethoxybenzoic acid to a 1,3,4-oxadiazole intermediate.

Reaction with 4-(4-methylpiperidin-1-yl)sulfonylbenzoyl chloride.

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